
2-Azido-1,3-dichloro-5-fluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azido-1,3-dichloro-5-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of azido, dichloro, and fluoro substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Azido-1,3-dichloro-5-fluorobenzene typically involves the azidation of 1,3-dichloro-5-fluorobenzene. This can be achieved through a nucleophilic substitution reaction where sodium azide (NaN₃) is used as the azide source. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure safety and efficiency. The use of tubular reactors for diazotization reactions can help in achieving high yields and minimizing side reactions .
Types of Reactions:
Substitution Reactions: The azido group in this compound can undergo substitution reactions with various nucleophiles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃) in DMF.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Formation of various substituted azides.
Reduction: Formation of 2-amino-1,3-dichloro-5-fluorobenzene.
Cycloaddition: Formation of 1,2,3-triazoles.
Wissenschaftliche Forschungsanwendungen
2-Azido-1,3-dichloro-5-fluorobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in bioconjugation reactions due to the reactivity of the azido group.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Azido-1,3-dichloro-5-fluorobenzene primarily involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, which are important in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes .
Vergleich Mit ähnlichen Verbindungen
1,3-Dichloro-2-fluorobenzene: Lacks the azido group, making it less reactive in cycloaddition reactions.
2-Azido-5-chloro-1,3-difluorobenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness: 2-Azido-1,3-dichloro-5-fluorobenzene is unique due to the presence of both azido and halogen substituents, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis and other applications .
Eigenschaften
Molekularformel |
C6H2Cl2FN3 |
|---|---|
Molekulargewicht |
206.00 g/mol |
IUPAC-Name |
2-azido-1,3-dichloro-5-fluorobenzene |
InChI |
InChI=1S/C6H2Cl2FN3/c7-4-1-3(9)2-5(8)6(4)11-12-10/h1-2H |
InChI-Schlüssel |
RXRVGSRQGDRDME-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1Cl)N=[N+]=[N-])Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



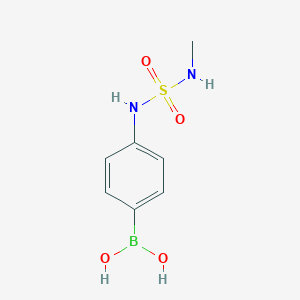


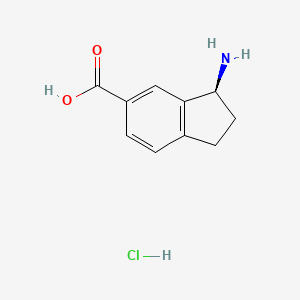
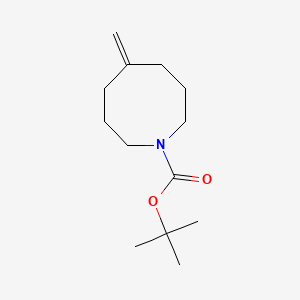
![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)


![tert-butyl N-({1-[(methanesulfonyloxy)methyl]bicyclo[2.1.1]hexan-2-yl}methyl)carbamate](/img/structure/B13461973.png)
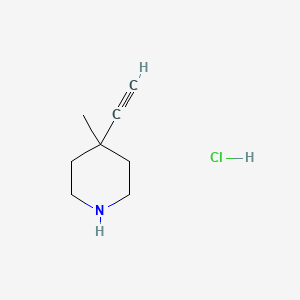
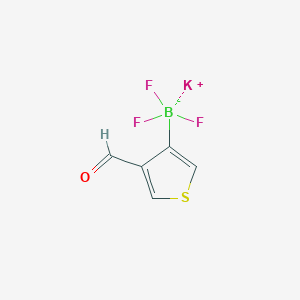
![Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate](/img/structure/B13461982.png)

